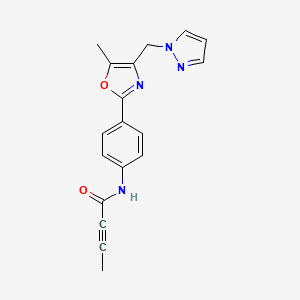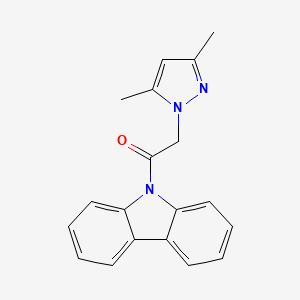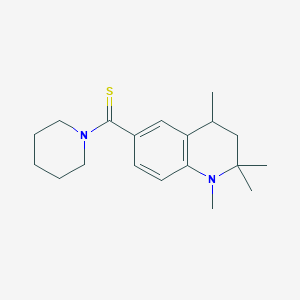![molecular formula C19H16F3N3OS B11032919 morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione](/img/structure/B11032919.png)
morpholin-4-yl[3-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a trifluoromethyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the introduction of the naphthalene and trifluoromethyl groups. The final step involves the attachment of the morpholine ring through a carbothioyl linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Scientific Research Applications
4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]PIPERIDINE
- 4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]PYRROLIDINE
Uniqueness
4-[3-(NAPHTHALEN-2-YL)-5-(TRIFLUOROMETHYL)-1H-PYRAZOLE-1-CARBOTHIOYL]MORPHOLINE is unique due to the presence of the morpholine ring, which imparts specific chemical and biological properties. This distinguishes it from similar compounds that may have different ring structures, such as piperidine or pyrrolidine.
Properties
Molecular Formula |
C19H16F3N3OS |
|---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
morpholin-4-yl-[3-naphthalen-2-yl-5-(trifluoromethyl)pyrazol-1-yl]methanethione |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)17-12-16(15-6-5-13-3-1-2-4-14(13)11-15)23-25(17)18(27)24-7-9-26-10-8-24/h1-6,11-12H,7-10H2 |
InChI Key |
CJXNQLWUHSPVSC-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=S)N2C(=CC(=N2)C3=CC4=CC=CC=C4C=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5',8',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11032838.png)

![1-[4-(2-Pyridyl)piperazino]-2-propyn-1-one](/img/structure/B11032840.png)
![N-{N-[N'-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)carbamimidoyl]carbamimidoyl}benzamide](/img/structure/B11032845.png)

![biphenyl-4-yl(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B11032860.png)
![5-methyl-N-(2-methylphenyl)-2-(5-methylthiophen-2-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11032874.png)

![12-(1,2,2,4-tetramethyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B11032901.png)
![4,7-dimethoxy-N-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-1-methyl-1H-indole-2-carboxamide](/img/structure/B11032905.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[6-(trifluoromethyl)pyridin-3-yl]propanamide](/img/structure/B11032914.png)
![N-[3-(1H-benzimidazol-2-yl)propyl]-3-(2,3-dihydro-1-benzofuran-5-yl)propanamide](/img/structure/B11032915.png)
![N-(1H-benzimidazol-2-ylmethyl)-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B11032920.png)
